molecular formula C20H19ClN4O2 B2868911 2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide CAS No. 2191265-69-5

2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide

Cat. No.: B2868911
CAS No.: 2191265-69-5
M. Wt: 382.85
InChI Key: AVRXROXXFMXYKJ-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide is a triazolone derivative characterized by a benzamide core linked to a 1,2,4-triazolone moiety substituted with cyclopropyl and phenyl groups. Its structural complexity arises from the combination of a chloro-substituted benzamide and a triazolone ring system, which is further modified with cyclopropyl and aryl groups.

The compound’s synthesis likely involves condensation reactions between substituted benzamides and triazolone precursors, analogous to methods described for related triazole derivatives (e.g., refluxing with aldehydes or ketones in ethanol, followed by crystallization from dimethyl sulfoxide/water) .

Properties

IUPAC Name

2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-1,2,4-triazol-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN4O2/c21-17-9-5-4-8-16(17)19(26)22-12-13-24-20(27)25(15-10-11-15)18(23-24)14-6-2-1-3-7-14/h1-9,15H,10-13H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVRXROXXFMXYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC=CC=C3Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide typically involves multiple steps, including the formation of the triazole ring and subsequent functionalization. One common method involves the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorine atom in the benzamide group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzamides.

Scientific Research Applications

2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways. The triazole ring and benzamide group are known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Key Observations :

  • Triazolone Modifications : The cyclopropyl group on the triazolone ring distinguishes it from methyl (BG13945) or phenyl (Compound 5a) substituents, possibly affecting steric hindrance and binding interactions .
  • Biological Activity: Triazolone derivatives with fluoroquinolone moieties (e.g., Compound 7a) exhibit potent antimicrobial activity, suggesting that the target compound’s benzamide group could be optimized for similar applications .

Physicochemical and Spectral Data Comparison

Infrared (IR) and nuclear magnetic resonance (NMR) data for related compounds provide insights into structural features:

  • IR Spectra : Triazolone derivatives typically show C=O stretches near 1700 cm⁻¹ (triazolone ketone) and N-H stretches near 3200 cm⁻¹. The target compound’s chloro-substituted benzamide may exhibit C-Cl stretches at ~750 cm⁻¹, similar to BG13945 .
  • ¹H NMR : The cyclopropyl group would produce distinct multiplet signals at δ 0.5–1.5 ppm, while the benzamide’s aromatic protons resonate at δ 7.0–8.0 ppm, as seen in Compound 5a .

Biological Activity

2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide is a complex organic compound that has garnered attention for its potential biological activities. The structure features a triazole ring, which is known for its diverse pharmacological properties, including antimicrobial and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The IUPAC name of the compound is 2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]-4-fluorobenzamide. Its molecular formula is C20H19ClN4O2C_{20}H_{19}ClN_{4}O_{2} with a molecular weight of 382.8 g/mol. The compound's structural components suggest potential interactions with biological targets due to the presence of various functional groups.

The biological activity of 2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide is primarily attributed to its ability to interact with specific enzymes or receptors. The triazole ring can form hydrogen bonds with active sites on proteins, while the cyclopropyl and phenyl groups enhance hydrophobic interactions. These interactions can modulate the activity of various biological targets, leading to therapeutic effects.

Antimicrobial Activity

Research indicates that compounds containing a triazole moiety exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of triazole can inhibit bacterial growth effectively. For instance, a study demonstrated that triazole-containing compounds showed promising antibacterial activity against Gram-positive and Gram-negative bacteria .

Anticancer Activity

The anticancer potential of 2-chloro-N-[2-(4-cyclopropyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]benzamide has been explored in various studies. A structure–activity relationship (SAR) analysis indicated that modifications to the triazole structure could enhance cytotoxicity against cancer cell lines. Specifically, compounds similar to this one have shown efficacy in inhibiting tumor growth in preclinical models .

Study on CSNK2 Inhibition

A notable study investigated the role of triazole-containing compounds as inhibitors of casein kinase 2 (CSNK2), which is implicated in various cancers. The study found that specific modifications to the triazole structure significantly improved the potency against CSNK2A2 and showed enhanced antiviral activity against coronaviruses . This suggests that similar compounds may also exhibit dual functionality as anticancer and antiviral agents.

Synthesis and Evaluation

Another research effort focused on synthesizing new derivatives based on the triazole framework and evaluating their biological activities. The synthesized compounds were tested for their antibacterial and anticancer properties using standard assays such as MTT for cytotoxicity and disc diffusion methods for antibacterial activity. Results indicated that several derivatives exhibited IC50 values comparable to established antibiotics and chemotherapeutics .

Data Table: Summary of Biological Activities

Activity Type Mechanism Notable Findings
AntimicrobialInhibition of bacterial growthEffective against Gram-positive/negative bacteria
AnticancerInhibition of cancer cell proliferationEnhanced cytotoxicity in modified triazole derivatives
CSNK2 InhibitionTargeting kinase activityImproved potency against CSNK2A2; antiviral effects noted

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